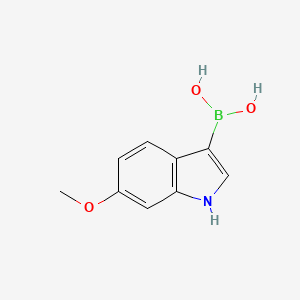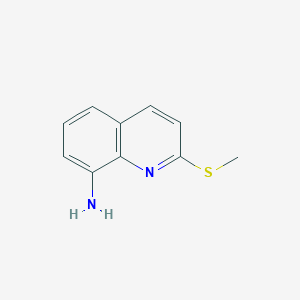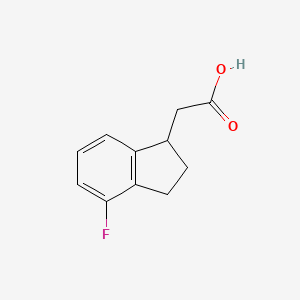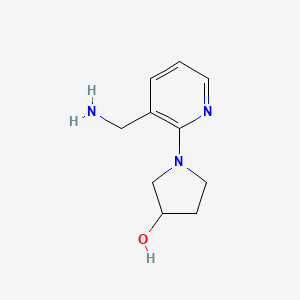
3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicloro-2,6-dimetilpiridin-4(3H)-ona es un compuesto químico con la fórmula molecular C7H7Cl2NO. Es un derivado de la piridina, caracterizado por la presencia de dos átomos de cloro y dos grupos metilo unidos al anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,5-Dicloro-2,6-dimetilpiridin-4(3H)-ona típicamente implica la cloración de 2,6-dimetilpiridina. La reacción se lleva a cabo en condiciones controladas utilizando gas cloro en presencia de un catalizador como el cloruro de hierro(III). La reacción procede a través de una sustitución electrófila, donde los átomos de cloro reemplazan los átomos de hidrógeno en las posiciones 3 y 5 del anillo de piridina.
Métodos de producción industrial
La producción industrial de 3,5-Dicloro-2,6-dimetilpiridin-4(3H)-ona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El compuesto se purifica luego mediante destilación o recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
3,5-Dicloro-2,6-dimetilpiridin-4(3H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos de piridina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar los átomos de cloro con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se emplean en reacciones de sustitución.
Principales productos formados
Oxidación: N-óxidos de piridina.
Reducción: Derivados de amina.
Sustitución: Varios derivados de piridina sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3,5-Dicloro-2,6-dimetilpiridin-4(3H)-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como inhibidor de ciertas enzimas.
Medicina: Se explora su potencial propiedad terapéutica, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3,5-Dicloro-2,6-dimetilpiridin-4(3H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, evitando así que la enzima catalice su sustrato. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 3,5-Dicloro-2,6-dimetilpiridin-4-amina
- 3,5-Dicloro-2,6-dimetilpiridin-4-ol
Singularidad
3,5-Dicloro-2,6-dimetilpiridin-4(3H)-ona es único debido a su patrón de sustitución específico en el anillo de piridina, que le confiere propiedades químicas distintas. En comparación con sus análogos, este compuesto puede exhibir diferente reactividad y actividad biológica, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C7H7Cl2NO |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
3,5-dichloro-2,6-dimethyl-3H-pyridin-4-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h5H,1-2H3 |
Clave InChI |
QCMHHYSPKNVXLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)C1Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)


![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)









![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)
